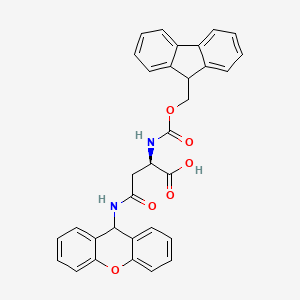

Fmoc-D-Asn(Xan)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSJDYJRHPNVAM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles and Contextual Overview of Fmoc D Asn Xan Oh in Peptide Chemistry

Role of Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) and Nγ-Xanthenyl (Xan) Functionalities in Chemical Synthesis

The compound Fmoc-D-Asn(Xan)-OH features two critical protecting groups: the Fmoc group and the Xan group, each with a distinct role.

The Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used to temporarily shield the alpha-amino group of the asparagine. wikipedia.orgontosight.ai Its popularity in SPPS stems from its stability towards acids and its clean removal by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com This mild deprotection condition is a key advantage of the Fmoc/tBu strategy in peptide synthesis. wikipedia.org The removal of the Fmoc group generates a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.orgyoutube.com

The Nγ-Xanthenyl (Xan) group is an acid-labile protecting group that shields the side-chain amide of asparagine. researchgate.net The asparagine side chain can undergo an undesirable dehydration reaction to form a nitrile when activated for coupling, especially with carbodiimide (B86325) reagents. peptide.compeptide.com The Xan group prevents this side reaction. researchgate.net Furthermore, it enhances the solubility of the asparagine derivative, which is beneficial as Fmoc-Asn-OH itself has poor solubility. researchgate.netpeptide.compeptide.com The Xan group is typically removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. researchgate.netlookchem.com

Orthogonal Protecting Group Strategies in Peptide Assembly

The concurrent use of Fmoc and Xan groups in this compound is a perfect illustration of an orthogonal protecting group strategy. iris-biotech.depeptide.comfiveable.me Orthogonality in this context means that two or more protecting groups can be removed selectively under different chemical conditions, without affecting each other. iris-biotech.defiveable.me

In this case:

The Fmoc group is removed by a base (e.g., piperidine) after each coupling step to expose the alpha-amino group for the addition of the next amino acid. peptide.comwikipedia.org

The Xan group is stable to the basic conditions used for Fmoc removal but is cleaved by a strong acid (e.g., TFA) during the final deprotection step, which also cleaves the peptide from the solid support resin. altabioscience.compeptide.comresearchgate.net

This orthogonal scheme allows for precise control over the synthesis. fiveable.me The temporary Nα-Fmoc protection can be removed repeatedly throughout the synthesis without disturbing the permanent side-chain protection afforded by the Xan group. iris-biotech.depeptide.com This strategy is fundamental to the success of the Fmoc/tBu approach in SPPS, enabling the efficient and high-fidelity synthesis of complex peptides. altabioscience.compeptide.comresearchgate.net

Synthetic Methodologies for Fmoc D Asn Xan Oh

Preparative Routes to Nα-Fmoc-Nγ-Xanthenyl-D-Asparagine

A plausible synthetic pathway would begin with the protection of the D-asparagine side-chain amide. This is often achieved through an acid-catalyzed reaction with xanthydrol. evitachem.com The use of the xanthenyl group for asparagine side-chain protection is a known strategy in Boc-based solid-phase peptide synthesis. peptide.com

Following the protection of the side-chain, the α-amino group is then protected with the Fmoc group. This is typically accomplished by reacting the Nγ-xanthyl-D-asparagine intermediate with Fmoc-chloride (Fmoc-Cl) or, more commonly, with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.gov The use of reagents like Fmoc-OSu is intended to prevent the oligomerization of the amino acid during the protection step. nih.gov

An alternative approach could involve the initial Nα-Fmoc protection of D-asparagine, followed by the selective protection of the side-chain amide with the xanthenyl group. However, controlling the selectivity of the side-chain protection in the presence of the already protected α-amino group can be challenging.

Chemo- and Regioselective Introduction of Protecting Groups

The successful synthesis of Fmoc-D-Asn(Xan)-OH hinges on the chemo- and regioselective introduction of the Fmoc and xanthenyl protecting groups. evitachem.com The term "chemo-selectivity" refers to the preferential reaction of a reagent with one functional group over another, while "regioselectivity" pertains to the preferential reaction at a specific position within a molecule.

In the context of modifying D-asparagine, the key challenge is to differentiate the α-amino group from the side-chain amide group. The introduction of the xanthenyl group onto the side-chain amide is typically achieved under acidic conditions, which favors the reaction at the less basic amide nitrogen over the more basic α-amino group. evitachem.com

Conversely, the introduction of the Fmoc group onto the α-amino group is performed under basic conditions. The higher nucleophilicity of the α-amino group compared to the side-chain amide ensures the desired regioselectivity of this step. The use of an appropriate base is crucial to deprotonate the α-amino group, facilitating its attack on the Fmoc-donating reagent (e.g., Fmoc-OSu), while minimizing side reactions.

The orthogonality of the protecting groups is a fundamental principle in peptide synthesis. altabioscience.com In this case, the Fmoc group is base-labile, meaning it can be removed with a mild base like piperidine (B6355638), while the xanthenyl group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal. evitachem.compeptide.com This orthogonality allows for the selective deprotection of the α-amino group during SPPS, enabling the stepwise elongation of the peptide chain without affecting the side-chain protection. altabioscience.com

Table 1: Protecting Group Properties

| Protecting Group | Chemical Name | Target Functional Group | Cleavage Condition |

| Fmoc | 9-Fluorenylmethoxycarbonyl | α-Amino group | Base-labile (e.g., 20% piperidine in DMF) altabioscience.com |

| Xan | Xanthenyl | Side-chain amide | Acid-labile (e.g., TFA) peptide.com |

Purification and Isolation Protocols for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any diastereomeric impurities. evitachem.com The standard method for the purification of protected amino acids is reversed-phase high-performance liquid chromatography (RP-HPLC). sielc.commdpi.com

In a typical RP-HPLC protocol, the crude product is dissolved in a suitable solvent and injected onto a C18 column. mdpi.com A gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water is used to elute the components from the column. sielc.commdpi.com The addition of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common to improve peak shape and ensure the protonation of the carboxylic acid group. sielc.com

The fractions containing the pure this compound are collected, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final product as a solid. The purity of the isolated compound is then assessed using analytical HPLC and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and structural integrity.

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 mdpi.com |

| Mobile Phase A | Water with 0.1% TFA rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA rsc.org |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B rsc.org |

| Detection | UV absorbance at 214 nm and/or 280 nm rsc.org |

Detailed Analysis of Protecting Group Chemistry in Fmoc D Asn Xan Oh

Nα-Fmoc Deprotection Kinetics and Mechanisms

The removal of the Fmoc group is a critical step that is repeated throughout the synthesis of a peptide. The efficiency and cleanliness of this deprotection directly impact the purity and yield of the final product. nih.gov

Base-Mediated Cleavage Mechanisms (e.g., E1cB Pathway)

The deprotection of the Fmoc group is typically achieved using a secondary amine base, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.compeptide.com The reaction proceeds through a β-elimination mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) pathway. mdpi.comrsc.orgtotal-synthesis.com

The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base. researchgate.netwiley-vch.de This deprotonation is favored because it forms a resonance-stabilized fluorenyl anion. total-synthesis.com Subsequently, the unstable carbamate (B1207046) intermediate undergoes elimination, releasing the free amine, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). mdpi.compeptide.comtotal-synthesis.com The abstraction of the proton is the rate-determining step of this two-step mechanism. mdpi.comrsc.org

Reaction Kinetics and Optimization of Deprotection Conditions

The rate of Fmoc deprotection is influenced by several factors including the base used, its concentration, the solvent, and the specific amino acid sequence. nih.gov Piperidine is a commonly used base due to its efficacy in both deprotection and scavenging the DBF byproduct. nih.govscielo.org.mx Studies have shown that a 20% piperidine solution in DMF can achieve complete deprotection in under two minutes for many amino acid residues.

However, for "difficult" sequences, such as those prone to aggregation, deprotection times can be significantly longer. peptide.com To accelerate the process, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a nucleophilic scavenger like piperazine (B1678402). peptide.comrsc.org For instance, a solution of 5% piperazine with 2% DBU has been shown to be faster than 20% piperidine. rsc.org The reaction kinetics can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-amine adduct, which typically has a maximum absorbance around 301 nm. researchgate.netscielo.org.mx

Table 1: Comparison of Half-life (t1/2) for Fmoc Deprotection with Various Reagents This table is interactive. Click on the headers to sort the data.

| Deprotection Reagent | Solvent | Half-life (t1/2) in seconds |

|---|---|---|

| 20% Piperidine | DMF | 7 |

| 5% Piperidine | DMF | 8.6 rsc.org |

| 10% Piperidine | DMF | Not specified, but similar to 10% piperazine in EtOH:NMP |

| 2% Piperazine | DMF | 139 rsc.org |

| 5% Piperazine | DMF | 50 rsc.org |

| 10% Piperazine | EtOH:NMP (10:90) | 21 |

| 5% Piperazine + 0.5% DBU | DMF | 12 |

| 5% Piperazine + 1% DBU | DMF | 7 |

| 5% Piperazine + 2% DBU | DMF | 4 |

Management of Dibenzofulvene Byproduct Formation and Quenching Strategies

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a reactive electrophile that can undergo Michael-type addition with the newly liberated Nα-amine of the growing peptide chain. scielo.org.mxacs.org This side reaction leads to chain termination and the formation of a peptide-DBF adduct, which complicates purification.

To prevent this, the deprotecting base, if it is a secondary amine like piperidine or piperazine, also acts as a scavenger. scielo.org.mxacs.org It traps the DBF to form a stable, soluble adduct that can be easily washed away. researchgate.netscielo.org.mx While piperidine is an effective scavenger, the formation of the dibenzofulvene-piperidine adduct is an equilibrium process. researchgate.net

When using non-nucleophilic bases like DBU for deprotection, a separate scavenger must be added. nih.gov Piperazine is often used in this capacity. rsc.orgrsc.org However, with piperazine, an insoluble byproduct, 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, can sometimes form, which can interfere with the synthesis process. acs.orgacs.org The formation of this precipitate can be mitigated by using N-methyl-2-pyrrolidone (NMP) as the solvent instead of DMF and by the addition of DBU. acs.org Alternative scavengers such as tris(2-aminoethyl)amine (B1216632) have also been explored. researchgate.net

Nγ-Xanthenyl (Xan) Side Chain Protection

The side chain of asparagine contains a primary amide that requires protection to prevent undesirable side reactions during peptide synthesis.

Rationales for Xanthyl Group Utility in Asparagine Chemistry (e.g., Prevention of Amide Dehydration, Facilitation of Coupling)

The primary reason for protecting the asparagine side-chain amide is to prevent its dehydration to a nitrile during the activation step of the coupling reaction, particularly when using carbodiimide (B86325) reagents. peptide.comajol.infojournals.co.za The xanthenyl (Xan) group is a bulky protecting group that effectively shields the amide from this side reaction. peptide.com

Another significant advantage of using the Xan group is the improved solubility of the protected asparagine derivative. peptide.comgoogle.com Unprotected Fmoc-Asn-OH has very low solubility in common SPPS solvents like DMF, which can lead to poor coupling efficiency. peptide.comgoogle.com The presence of the Xan group enhances solubility, facilitating smoother and more efficient coupling reactions. peptide.com

Acidolytic Cleavage Conditions and Scavenger Considerations

The xanthenyl protecting group is acid-labile and is typically removed during the final cleavage of the peptide from the resin support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.comnih.govug.edu.pl The cleavage of the Xan group proceeds via an acid-catalyzed mechanism that generates a xanthenyl cation.

This cationic species, like other carbocations generated during cleavage from protecting groups like Trityl (Trt) or tert-butyl (tBu), can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or cysteine. nih.gov To prevent these undesired modifications, scavengers are included in the cleavage cocktail. ug.edu.plgoogle.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). researchgate.netwikipedia.org TIS is effective at reducing the xanthenyl cation to the neutral 9H-xanthene. lookchem.com A typical cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS. researchgate.net The removal of the Xan group from the asparagine side chain occurs concurrently with the cleavage of other acid-labile protecting groups and the release of the peptide from the resin. nih.gov

Orthogonality with Nα-Fmoc and Other Standard Protecting Groups

In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed by distinct chemical mechanisms. researchgate.netacs.org This allows for the selective deprotection of one functional group in the presence of others, a critical requirement for the stepwise elongation of the peptide chain and for the synthesis of complex peptides with branched or cyclic structures. researchgate.netacs.orggoogle.com

The Nα-Fmoc group is a base-labile protecting group, typically removed by treatment with a secondary amine like piperidine. beilstein-journals.orgiris-biotech.de This deprotection must not affect the protecting groups on the side chains of the amino acids or the linker attaching the peptide to the solid support. beilstein-journals.org

The side-chain protecting group in Fmoc-D-Asn(Xan)-OH is the xanthenyl (Xan) group. The Xan group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). researchgate.netnih.gov The differing lability of the Fmoc (base-labile) and Xan (acid-labile) groups demonstrates their orthogonality. researchgate.netiris-biotech.de During the repetitive cycles of peptide chain elongation in Fmoc-SPPS, the Nα-Fmoc group is removed with piperidine, leaving the Xan group on the asparagine side chain intact. evitachem.com This prevents undesirable side reactions involving the side-chain amide.

Standard protecting groups used in Fmoc/tBu strategy, such as the tert-butyl (tBu) group for the side chains of aspartic acid, glutamic acid, serine, and threonine, are also acid-labile. beilstein-journals.orgiris-biotech.decblpatras.gr The Xan group is compatible with this strategy as it is also cleaved under the final acidic conditions used to remove these tBu-based protecting groups and cleave the peptide from the resin. researchgate.net

Comparative Analysis of Nγ-Protecting Groups for Asparagine in Fmoc-SPPS

The protection of the asparagine side-chain amide is critical to prevent dehydration to a nitrile and to suppress aspartimide formation, a notorious side reaction in Fmoc-SPPS. peptide.comiris-biotech.de Aspartimide formation is promoted by the basic conditions used for Fmoc removal and can lead to a mixture of by-products, including racemized peptides and β-peptides, which are often difficult to separate from the desired product. iris-biotech.deiris-biotech.desigmaaldrich.com The choice of the Nγ-protecting group significantly influences the efficiency of the synthesis and the purity of the final peptide.

Advantages and Disadvantages of Xanthenyl (Xan) Versus Trityl (Trt) Protection

The trityl (Trt) group is another widely used acid-labile protecting group for the asparagine side chain in Fmoc-SPPS. peptide.comiris-biotech.de Both Xan and Trt offer protection against side reactions, but they exhibit different properties that make them suitable for different applications.

| Feature | Xanthenyl (Xan) | Trityl (Trt) |

| Acid Lability | More acid-labile; removed under milder acidic conditions (e.g., standard TFA treatments). | Less acid-labile; may require longer exposure to TFA for complete removal. |

| Solubility | Can present solubility challenges. | Generally provides better solubility for the protected amino acid derivative in common SPPS solvents like DMF. peptide.com |

| Compatibility | Compatible with both Boc/Bn and Fmoc/tBu strategies. researchgate.net | Preferred for Fmoc/tBu protocols due to its stability during piperidine deprotection. peptide.com |

| Steric Hindrance | Provides steric bulk to prevent side reactions. | Provides significant steric bulk. |

| Purity of Final Peptide | Studies have shown that for some challenging peptides, the use of Xan protection resulted in purer products compared to Trt. nih.gov | Generally effective, but the higher acid concentration or longer deprotection times required can sometimes lead to side reactions with sensitive residues. |

Implications for Peptide Sequence Integrity and Yield

Aspartimide Formation: Both Xan and Trt groups effectively suppress aspartimide formation by protecting the side-chain amide nitrogen. iris-biotech.de However, the bulky nature of these groups can also sterically hinder the nucleophilic attack that initiates this side reaction. iris-biotech.de The prevention of aspartimide formation is crucial for maintaining the correct peptide sequence and avoiding the formation of difficult-to-remove impurities. sigmaaldrich.comulisboa.pt This ultimately leads to higher yields of the desired peptide.

Deprotection and Cleavage: The conditions required for the final cleavage and deprotection step can also affect peptide integrity. The higher acid lability of the Xan group allows for its removal under standard TFA cleavage conditions. researchgate.net The Trt group may require longer treatment with TFA for complete removal. For peptides containing acid-sensitive residues, the milder conditions sufficient for Xan removal might be advantageous in preserving the integrity of the final product. Research on challenging peptide sequences has indicated that using Xan-protected asparagine can lead to purer final products compared to those synthesized with Trt-protected asparagine. nih.gov

Applications of Fmoc D Asn Xan Oh in Solid Phase Peptide Synthesis Spps

Integration into Peptide Chains via Coupling Reactions

The core of SPPS is the sequential addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.de The incorporation of Fmoc-D-Asn(Xan)-OH involves the formation of a peptide bond between its carboxyl group and the free amino group of the resin-bound peptide.

The efficiency of peptide bond formation is heavily reliant on the choice of coupling reagents, which activate the carboxylic acid of the incoming amino acid. A variety of reagents are available, each with its own advantages and specific applications.

Common classes of coupling reagents used in SPPS include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been used since the early days of SPPS. chempep.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which accelerate coupling and reduce the risk of racemization. chempep.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are powerful activators. chempep.com

Aminium/Uronium Salts: This class includes reagents like HBTU, TBTU, and HATU. chempep.comembrapa.br These have become very popular due to their high reactivity and efficiency. chempep.com For particularly challenging couplings, including those involving bulky amino acids, more potent reagents like HATU are often preferred. chempep.com

The activation process typically involves the reaction of the Fmoc-amino acid with the coupling reagent to form a highly reactive intermediate, such as an active ester, which then readily reacts with the free amine of the peptide chain. embrapa.br Pre-activation of the amino acid before its addition to the resin is a common strategy to avoid side reactions. peptide.comiris-biotech.de

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Class | Reagent | Common Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Widely used, soluble urea (B33335) byproduct. chempep.com |

| Phosphonium Salts | PyBOP | None | High activation efficiency. chempep.com |

| Aminium/Uronium Salts | HBTU, HATU | DIPEA (Diisopropylethylamine) | Very popular, rapid coupling. chempep.com |

The incorporation of asparagine residues can present challenges. The side-chain amide, if unprotected, can undergo dehydration to a nitrile group during the activation step, particularly when using carbodiimide (B86325) reagents. peptide.com The use of a side-chain protecting group like xanthyl (Xan) in this compound effectively prevents this side reaction. peptide.com

To ensure complete and efficient coupling, an excess of the activated amino acid and coupling reagents is typically used. iris-biotech.de Monitoring the reaction progress using qualitative tests like the Kaiser test (ninhydrin test) is crucial to confirm the complete acylation of the free amino groups before proceeding to the next deprotection step. chempep.com

Coupling Reagent Selection and Activation Strategies

Addressing Synthetic Challenges in this compound Incorporations

While the Xan protecting group addresses the issue of side-chain dehydration, other potential side reactions and challenges can arise during the synthesis of peptides containing asparagine.

Aspartimide formation is one of the most significant side reactions in Fmoc-SPPS, particularly affecting aspartic acid and, to a lesser extent, asparagine residues. iris-biotech.denih.gov This intramolecular cyclization is promoted by the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment) and can lead to the formation of undesired β-peptides and racemization of the amino acid residue. iris-biotech.denih.govmerckmillipore.com

While aspartimide formation is more pronounced with aspartic acid, the principles for its mitigation are relevant. Strategies to suppress this side reaction include:

Modification of Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation. biotage.com

Use of Bulky Side-Chain Protecting Groups: For aspartic acid, employing sterically hindered protecting groups like 3-methylpent-3-yl (Mpe) or O-3-methyl-pent-3-yl (OMpe) has been shown to be effective. biotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation involves protecting the amide nitrogen of the peptide backbone following the problematic residue. nih.gov

The xanthyl protecting group on this compound primarily serves to prevent side-chain dehydration but may also offer some steric hindrance that could influence the rate of aspartimide formation. However, for sequences highly prone to this side reaction, additional strategic considerations may be necessary.

As the peptide chain elongates on the solid support, intermolecular hydrogen bonding can lead to aggregation, making the reactive sites inaccessible. chempep.com This can result in incomplete deprotection and coupling reactions, leading to deletion sequences and low yields.

Several strategies have been developed to disrupt aggregation and improve synthesis efficiency:

Chaotropic Agents: Adding salts that disrupt hydrogen bonding networks can improve solvation. chempep.com

Special Solvents: Using solvents like dimethyl sulfoxide (B87167) (DMSO) or "magic mixtures" containing ethylene (B1197577) carbonate can help break up aggregates. chempep.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can disrupt secondary structures and improve reaction kinetics. chempep.com

Backbone Protection: Incorporating backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the formation of the hydrogen bonds that cause aggregation. chempep.com

Mitigation of Aspartimide Formation and Related Side Reactions

Synthesis of Diverse Peptidic Structures and Bioactive Molecules

The use of D-amino acids like this compound is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation. Peptides containing D-amino acids often exhibit different conformational properties and biological activities compared to their all-L counterparts.

This compound and other protected D-amino acids are essential building blocks for creating a wide range of peptidic structures, including:

Cyclic peptides: D-amino acids can be strategically incorporated to promote specific turns and conformations required for cyclization.

Peptide analogues: The substitution of L-amino acids with D-isomers is a common strategy in medicinal chemistry to develop peptide-based drugs with improved pharmacokinetic profiles. mdpi.com

Antibiotics: Many natural and synthetic antibiotics contain D-amino acids. For example, solid-phase synthesis strategies have been employed in the total synthesis of complex antibiotics like daptomycin, which contains a D-asparagine residue. rsc.org

Post-translationally modified peptides: Fmoc-SPPS is the preferred method for synthesizing peptides with post-translational modifications like glycosylation and phosphorylation, and D-amino acids can be part of these complex structures. nih.gov

The ability to incorporate this compound efficiently and with minimal side reactions is therefore a key enabling technology in the synthesis of a vast array of bioactive molecules for research and pharmaceutical applications.

Construction of D-Amino Acid Containing Peptides and Peptidomimetics

The inclusion of D-amino acids, such as D-asparagine derived from this compound, is a key strategy in the design of peptides with enhanced therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by endogenous proteases, which preferentially recognize L-amino acids. This extended half-life in biological systems is a significant advantage for peptide-based drugs.

The incorporation of D-amino acids can also induce specific secondary structures, such as turns and helices, which are crucial for receptor binding and biological activity. thieme-connect.de This makes this compound a valuable tool in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov For instance, the synthesis of histone tail derived substrate peptidomimetic inhibitors for histone deacetylases (HDACs) has been achieved using Fmoc-protected amino acids with modified side chains, demonstrating the utility of such building blocks in creating potent and selective inhibitors. nih.gov While this specific study did not use this compound, it highlights the principle of using modified Fmoc-amino acids to generate peptidomimetics. The synthesis of various D-amino acid-containing dipeptides has also been explored using enzymatic methods, underscoring the growing interest in these novel compounds for pharmaceuticals and food additives. nih.gov

Table 1: Research Findings on D-Amino Acid Containing Peptides

| Research Focus | Key Findings | Significance | Reference |

|---|---|---|---|

| Peptidomimetic Inhibitors | Synthesis of Fmoc amino acids with zinc-binding groups for incorporation into histone tail peptides. | Facilitates rapid generation of peptide inhibitors with improved stability. | nih.gov |

| Enzymatic Synthesis of D-Amino Acid Dipeptides | Successful synthesis of over 40 different D-amino acid-containing dipeptides. | Provides a useful tool for the synthesis of novel functional compounds. | nih.gov |

| General Peptidomimetic Strategies | Use of peptidomimetic modifications to create more conformationally constrained and stable peptides. | Prevention of protease cleavage and improved metabolic stability. | nih.gov |

Application in the Synthesis of Cyclic Peptides and Macrocycles

Cyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and bioavailability of peptides. This compound can be incorporated into linear peptide precursors that are subsequently cyclized, either on the solid support or in solution. The presence of a D-amino acid can facilitate the cyclization process by inducing a turn-like conformation in the linear peptide, bringing the N- and C-termini into proximity. researchgate.net

A notable example is the total synthesis of wollamide B, a cyclic hexapeptide with antimycobacterial activity. In this synthesis, Fmoc-D-Asn(Trt)-OH, a close analogue to the Xan-protected version, was utilized as the starting amino acid loaded onto the resin. mdpi.com The linear hexapeptide was assembled using standard Fmoc-SPPS, cleaved from the resin, and subsequently cyclized in solution. mdpi.com The synthesis of a library of tyrocidine analogues, which are cyclic decapeptides, also demonstrates the principles of cyclic peptide synthesis where asparagine serves as a key residue. nih.gov While this study used L-asparagine, the strategies for cyclization are applicable to D-amino acid-containing peptides. The synthesis of various macrocyclic peptides often involves the use of Fmoc-protected amino acids, including those with side-chain protecting groups that are stable during the synthesis and selectively removable for cyclization. nih.gov

Table 2: Research Findings on Cyclic Peptide Synthesis

| Cyclic Peptide | Synthetic Strategy | Role of D-Asn Derivative | Reference |

|---|---|---|---|

| Wollamide B | Fmoc-SPPS of linear precursor followed by solution-phase macrocyclization. | Fmoc-D-Asn(Trt)-OH was used as the C-terminal residue. | mdpi.com |

| Tyrocidine Analogues | On-bead cyclization of a linear peptide library. | L-Asn side chain used as an anchoring point to the solid support. | nih.gov |

| General Macrocycles | Synthesis of N-alkylated macrocyclic peptides. | Fmoc-protected amino acids used for the assembly of the linear precursor. | nih.gov |

Incorporation into Peptides Bearing Post-Translational Modifications

Post-translational modifications (PTMs) such as glycosylation, phosphorylation, and sulfation are critical for the biological function of many proteins. The synthesis of peptides containing PTMs is essential for studying their roles in cellular processes. Fmoc-based SPPS is the preferred method for synthesizing such modified peptides because the mild basic conditions used for Fmoc group removal are compatible with many sensitive PTMs, which would be degraded by the harsh acidic conditions of Boc-based SPPS. nih.gov

Commercially available building blocks such as Fmoc-Asn(Ac3AcNH-β-Glc)-OH allow for the direct incorporation of glycosylated asparagine residues into a peptide sequence. This building block approach simplifies the synthesis of N-linked glycopeptides. formulationbio.combachem.comrsc.org While this specific building block is for the L-isomer, the synthesis of D-isomer containing glycopeptides would follow the same principles. The synthesis of phosphopeptides also benefits from Fmoc chemistry, with building blocks like Fmoc-Ser(PO(OBzl)OH)-OH being readily available. nih.gov The use of this compound in the synthesis of a peptide that will subsequently undergo enzymatic or chemical modification is a viable strategy for producing complex, modified peptides.

Table 3: Research Findings on Peptides with Post-Translational Modifications

| Post-Translational Modification | Synthetic Approach | Key Building Blocks | Reference |

|---|---|---|---|

| N-Glycosylation | Direct incorporation of glycosylated amino acids during Fmoc-SPPS. | Fmoc-Asn(Ac3AcNH-β-Glc)-OH | |

| Phosphorylation | Direct incorporation of phosphorylated amino acids during Fmoc-SPPS. | Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH | nih.gov |

| General PTMs | Fmoc-SPPS is the method of choice due to mild deprotection conditions. | Various pre-formed protected and modified amino acid building blocks. | nih.gov |

Advanced Methodological Approaches Utilizing Fmoc D Asn Xan Oh

Automated Solid-Phase Peptide Synthesis Protocols

Automated solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry, enabling the rapid and efficient assembly of complex peptide sequences. The use of Fmoc-D-Asn(Xan)-OH is fully compatible with standard automated SPPS protocols.

In a typical automated Fmoc-SPPS cycle, the following steps are performed:

Fmoc Deprotection: The resin-bound peptide is treated with a solution of piperidine (B6355638) in a suitable solvent, such as dimethylformamide (DMF), to remove the Fmoc protecting group from the N-terminal amino acid. uci.edu

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc-adduct. researchgate.net

Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the free N-terminus of the growing peptide chain. evitachem.com Common activating agents include HBTU, HATU, and DIC. evitachem.com

Washing: A final wash step removes unreacted reagents and byproducts, preparing the peptide-resin for the next cycle. researchgate.net

The xanthyl protecting group on the asparagine side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions used for the final cleavage of the peptide from the resin. nih.govpeptide.com This orthogonality is a key advantage of the Fmoc/Xan strategy. iris-biotech.de The use of the xanthyl group has been shown to improve the purity of the final peptide product compared to other side-chain protecting groups for asparagine, such as trityl (Trt). nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Resin | PAM resin | luxembourg-bio.com |

| Fmoc Deprotection | 20% piperidine in DMF | uci.edu |

| Coupling Agent | TBTU/HOBt | luxembourg-bio.com |

| Side-Chain Protection | Xanthyl (Xan) | luxembourg-bio.com |

Microwave-Assisted Peptide Synthesis for Enhanced Reaction Efficiency

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS. springernature.comnih.gov The application of microwave energy can significantly reduce reaction times for both the coupling and deprotection steps, often from minutes to seconds, while improving the quality of the synthesized peptides. springernature.comnih.gov

The use of this compound is well-suited for MAPS protocols. The increased temperature facilitates the dissolution of reagents and can help to overcome aggregation of the growing peptide chain, a common problem in "difficult" sequences. rsc.org Optimized MAPS methods have been shown to minimize common side reactions such as racemization and aspartimide formation. nih.gov

| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Reference |

|---|---|---|---|

| Coupling Time | >15 min | ~5 min | springernature.comnih.gov |

| Fmoc Deprotection Time | ~15 min | ~3 min | springernature.comnih.gov |

| Temperature | Room Temperature | Up to 60°C | researchgate.net |

Solution-Phase Fmoc-Based Synthesis in Specialized Chemical Libraries

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable tool, particularly for the production of large quantities of peptides and for the creation of specialized chemical libraries. advion.comacs.org Fmoc-based solution-phase synthesis follows similar principles to SPPS, with the key difference being that all reactions are carried out in a homogeneous solution.

The use of this compound in solution-phase synthesis offers the same advantages of side-chain protection as in SPPS. The xanthyl group prevents dehydration of the side-chain amide during the activation of the carboxyl group, a significant risk in solution-phase synthesis. peptide.com

A study on the development of DNA-encoded chemical libraries (DECLs) utilized Fmoc-protected amino acids in a solution-phase approach. acs.org While the study used Fmoc-L-Asn(Trt)-OH, the principles are directly applicable to the D-enantiomer with the xanthyl protecting group. The success of such syntheses relies on carefully optimized reaction conditions and protecting group strategies to ensure compatibility with the DNA tag. acs.org

Emerging Synthetic Strategies for Asparagine-Rich Sequences

The synthesis of peptides containing multiple asparagine residues, or asparagine-rich sequences, is notoriously challenging due to the high propensity of these peptides to aggregate. researchgate.netoup.com This aggregation can hinder both the coupling and deprotection steps in SPPS, leading to low yields and impure products.

The use of this compound can be a critical component of strategies to overcome these challenges. The xanthyl group, by protecting the polar side-chain amide, can help to reduce inter-chain hydrogen bonding, a primary driver of aggregation.

Emerging strategies to tackle difficult asparagine-rich sequences include:

Use of "difficult sequence" protocols: These often involve the use of elevated temperatures (compatible with microwave synthesis), specialized solvent systems (e.g., NMP/DMSO), and stronger activating reagents. frontiersin.org

Chaotropic agents: The addition of salts like LiCl to the synthesis mixture can help to disrupt secondary structures and improve solvation of the peptide chain.

Backbone protection: The introduction of temporary, backbone-protecting groups can prevent aggregation by disrupting the regular hydrogen-bonding patterns of the peptide backbone.

While research into these emerging strategies is ongoing, the robust side-chain protection offered by the xanthyl group in this compound provides a solid foundation for the successful synthesis of these challenging peptide sequences.

Analytical and Characterization Methodologies in Research Pertaining to Fmoc D Asn Xan Oh

Monitoring Peptide Elongation and Deprotection Processes (e.g., UV-Vis Spectroscopy)

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to a common strategy in solid-phase peptide synthesis (SPPS). A key advantage of the Fmoc group is its strong ultraviolet (UV) absorbance, which allows for real-time monitoring of the synthesis process. altabioscience.com

The Fmoc group is removed from the N-terminus of the growing peptide chain using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comuci.edu This deprotection reaction releases dibenzofulvene (DBF), which forms a piperidine adduct. altabioscience.comchempep.com Both the free Fmoc group and its DBF-piperidine adduct are strong chromophores, meaning they absorb UV light. chempep.comtec5usa.com

UV-Vis Spectroscopy is employed to monitor the completion of the Fmoc deprotection step. tec5usa.compeptide.com By measuring the UV absorbance of the solution after the deprotection reaction, the concentration of the released Fmoc-piperidine adduct can be determined. uci.edu This provides a quantitative measure of the deprotection efficiency. In automated peptide synthesizers, this is often done in-line, allowing for real-time feedback on the reaction. tec5usa.comacs.org A consistent and complete deprotection is crucial for ensuring the successful addition of the next amino acid in the sequence. Incomplete deprotection can lead to the formation of deletion peptides, where one or more amino acids are missing from the final sequence. mdpi.com

The progress of peptide elongation can also be monitored by taking a small sample of the resin-bound peptide, cleaving it, and analyzing the product by High-Performance Liquid Chromatography (HPLC). chempep.com The HPLC chromatogram will show distinct peaks for the full-length peptide and any deletion sequences, providing a clear picture of the synthesis efficiency. chempep.com

Assessment of Crude Peptide Purity and Yield

After the peptide synthesis is complete, the crude product is cleaved from the solid support. This crude mixture contains the target peptide as well as various impurities that may have formed during the synthesis. A thorough assessment of the crude peptide's purity and yield is a critical step before purification.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the crude peptide. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the separation is based on the hydrophobicity of the molecules. nih.gov The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. A gradient of increasing organic solvent (like acetonitrile) is used to elute the components from the column. nih.govmdpi.com The detector, typically a UV detector set at a wavelength where peptide bonds absorb (around 214-220 nm), records the elution profile. tec5usa.com The resulting chromatogram shows a series of peaks, with the area of each peak being proportional to the amount of that component. The purity of the target peptide is calculated as the percentage of its peak area relative to the total area of all peaks. nih.gov

Common impurities that can be identified in the crude product include:

Deletion peptides: Formed due to incomplete coupling or deprotection steps. mdpi.com

Truncated peptides: Result from premature termination of the peptide chain.

Side-reaction products: Such as those arising from aspartimide formation, a common side reaction involving asparagine residues. mdpi.comnih.gov

The data below illustrates a typical analysis of a crude peptide.

| Parameter | Value | Method |

|---|---|---|

| Crude Yield | 75% | Gravimetric |

| Crude Purity | 65% | RP-HPLC (214 nm) |

Evaluation of Stereochemical Purity and Racemization Control

Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure. For Fmoc-D-Asn(Xan)-OH, it is crucial to ensure that the D-configuration is preserved throughout the synthesis.

Racemization , the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms), can occur at the α-carbon of the amino acid during the activation and coupling steps of SPPS. nih.gov Certain amino acids, such as histidine and cysteine, are particularly prone to racemization. peptide.com The choice of coupling reagents and reaction conditions can significantly influence the extent of racemization. nih.gov For instance, the use of certain activating agents can lead to higher levels of racemization. nih.gov

The stereochemical purity of the final peptide is typically evaluated using chiral chromatography . This can be done by either using a chiral stationary phase in the HPLC column or by derivatizing the peptide with a chiral reagent before analysis on a standard HPLC column. Gas chromatography (GC) of derivatized amino acids can also be employed to determine enantiomeric purity. nih.gov

To minimize racemization, several strategies are employed:

Choice of Coupling Reagents: Using coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). peptide.com

Control of Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can reduce the risk of racemization. nih.gov

Base Selection: The choice of base used during coupling can also impact racemization. chempep.com

The following table presents hypothetical data on the stereochemical purity of a peptide containing D-asparagine.

| Amino Acid Residue | Enantiomeric Purity (D-isomer) | Analytical Method |

|---|---|---|

| Asn | >99.5% | Chiral GC-MS |

Spectroscopic and Chromatographic Techniques for Product Verification

Once the peptide has been synthesized and purified, its identity and structural integrity must be confirmed. A combination of spectroscopic and chromatographic techniques is used for this purpose.

Mass Spectrometry (MS) is an indispensable tool for verifying the molecular weight of the synthesized peptide. uci.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The measured molecular weight should match the calculated theoretical molecular weight of the target peptide. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. mdpi.com

Tandem Mass Spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide. In an MS/MS experiment, the peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. The pattern of fragment ions allows for the deduction of the amino acid sequence, confirming that the correct sequence was synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon (¹³C) NMR, can provide detailed structural information about the peptide. While NMR is more commonly used for smaller peptides or for studying peptide conformation in solution, it can be a powerful tool for confirming the structure and identifying impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , as used for purity analysis, also serves as a verification tool. The retention time of the synthesized peptide should be consistent and reproducible. Co-injection with a known standard, if available, can provide further confirmation of the peptide's identity.

The following table summarizes the key analytical techniques used for the verification of a peptide containing this compound.

| Technique | Information Obtained | Example Result |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Observed [M+H]⁺ matches theoretical mass |

| Tandem MS (MS/MS) | Amino Acid Sequence Verification | Fragmentation pattern confirms the sequence |

| RP-HPLC | Purity and Identity | Single major peak with expected retention time |

| NMR Spectroscopy | Structural Confirmation | Spectra consistent with the proposed structure |

Theoretical and Computational Investigations of Fmoc D Asn Xan Oh and Its Derivatives

Molecular Modeling and Docking Studies Relevant to Peptidomimetic Design

Docking studies, for instance, can simulate the interaction between a peptidomimetic containing a D-Asn(Xan) residue and a target receptor. These studies can provide insights into the binding energy and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, in the design of antagonists for integrins, which are cell adhesion receptors, molecular modeling can help in obtaining a model structure of the target protein, and docking can be used to evaluate the binding of designed peptidomimetics. mdpi.com The xanthyl protecting group on the asparagine side chain, while primarily for synthesis, can also influence the conformational preferences of the residue, and its effects can be modeled to optimize the design of the final peptidomimetic.

The design of novel peptidomimetics often involves creating libraries of related compounds to explore the structure-activity relationship. nih.gov Computational screening of these virtual libraries through docking simulations can prioritize candidates for synthesis, saving time and resources. The unique stereochemistry of the D-amino acid can lead to different binding modes compared to its L-counterpart, potentially resulting in altered biological activity. lcms.cz Modeling studies can elucidate these differences and guide the design of more potent and selective peptidomimetics. For instance, the design of chimeric peptides targeting multiple receptors, such as opioid and NOP receptors, relies heavily on molecular docking to understand the structural basis of their activity. mdpi.com

Table 1: Key Computational Parameters in Molecular Docking Studies

| Parameter | Description | Relevance to Peptidomimetic Design |

|---|---|---|

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand (peptidomimetic) and the receptor. | Predicts the strength of the interaction; lower values indicate stronger binding. |

| Ligand Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Reveals key interactions and helps optimize the ligand's structure for better fit. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (O, N). | Crucial for specificity and affinity; their presence and geometry are analyzed. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | Contribute significantly to the overall binding energy. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | Used to assess the stability of the ligand's pose during molecular dynamics simulations. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations provide a detailed understanding of chemical reactions at the molecular level, including the formation and cleavage of peptide bonds and the behavior of protecting groups. For a compound like Fmoc-D-Asn(Xan)-OH, these calculations are crucial for optimizing synthetic protocols and understanding potential side reactions.

The Fmoc group is removed under basic conditions, typically with piperidine (B6355638), while the Xan group is labile to acids. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the deprotection of both groups. These calculations can determine the activation energies and the structures of transition states, providing insights into the reaction kinetics and potential for side reactions. For instance, DFT calculations have been used to study the mechanism of peptide bond cleavage at asparagine residues, which can occur via the formation of a succinimide (B58015) intermediate. acs.org Understanding this process is important as the incorporation of D-Asn(Xan)-OH could potentially influence the rate of this side reaction.

Furthermore, quantum chemical calculations are instrumental in understanding the mechanisms of cycloaddition reactions, which can be relevant in the synthesis of modified amino acids. researchgate.net The electronic properties of the reactants and the energetics of the reaction pathway can be elucidated, guiding the choice of reaction conditions. The propensity of different amino acid pairs to form peptide bonds has also been investigated using DFT, providing a quantitative measure of their reactivity. austinpublishinggroup.com Such studies can inform the coupling strategies used in solid-phase peptide synthesis (SPPS) when incorporating this compound.

Table 2: Applications of Quantum Chemical Calculations in Peptide Chemistry

| Application | Description | Example |

|---|---|---|

| Reaction Mechanism Elucidation | Mapping the potential energy surface of a reaction to identify intermediates and transition states. | Studying the acid-catalyzed cleavage of the Xan protecting group. |

| Activation Energy Calculation | Determining the energy barrier that must be overcome for a reaction to occur. | Comparing the ease of Fmoc versus Xan group removal under different conditions. |

| Transition State Analysis | Characterizing the geometry and electronic structure of the highest energy point along the reaction coordinate. | Understanding the structural requirements for the formation of a succinimide intermediate. |

| Spectroscopic Property Prediction | Calculating properties like vibrational frequencies (IR) and electronic transitions (UV-Vis). | Aiding in the experimental characterization of synthetic intermediates and products. |

Conformational Analysis of Peptides Incorporating D-Asparagine(Xan) Residues

The three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of a D-amino acid like D-Asn(Xan)-OH can have a profound impact on the peptide's conformational preferences. Conformational analysis, using both computational and experimental techniques, is therefore essential to understand how this modification affects the peptide's structure.

Computational methods, such as molecular dynamics (MD) simulations and conformational searches, can explore the accessible conformations of a peptide containing a D-Asn(Xan) residue. These simulations can reveal the preferred backbone dihedral angles (phi and psi) and the orientation of the side chain. The presence of the bulky Xan group can sterically hinder certain conformations, while the D-configuration of the alpha-carbon will favor regions of the Ramachandran plot that are typically less accessible to L-amino acids. jst.go.jp This can lead to the stabilization of specific secondary structures, such as beta-turns or altered helical structures.

Table 3: Common Backbone Conformations in Peptides

| Conformation | Description | Stabilizing Interactions |

|---|---|---|

| α-Helix | A right-handed coiled structure with 3.6 residues per turn. | Intramolecular hydrogen bonds between the C=O of residue i and the N-H of residue i+4. |

| β-Sheet | Extended polypeptide chains linked laterally by hydrogen bonds. | Inter-strand hydrogen bonds between C=O and N-H groups. |

| β-Turn | A tight turn involving four amino acid residues, reversing the direction of the polypeptide chain. | Hydrogen bond between the C=O of residue i and the N-H of residue i+3. |

| γ-Turn | A three-residue turn with a hydrogen bond between the C=O of residue i and the N-H of residue i+2. | Intramolecular hydrogen bond. |

| Polyproline II (PPII) Helix | A left-handed helix with three residues per turn, common in unfolded or disordered proteins. | Steric interactions and n→π* interactions rather than backbone hydrogen bonds. researchgate.net |

Future Directions and Emerging Research Avenues for Fmoc D Asn Xan Oh

Development of Next-Generation Protecting Groups for Amide Side Chains

The quest for more efficient and robust protecting groups for the amide side chains of asparagine (Asn) and glutamine (Gln) is a continuous endeavor in peptide chemistry. While the xanthyl (Xan) group in Fmoc-D-Asn(Xan)-OH offers significant advantages, researchers are actively exploring novel protecting groups to further minimize side reactions and enhance synthetic efficiency.

A major challenge in peptide synthesis is the formation of aspartimide, a side reaction that can occur during the deprotection of the Fmoc group in the presence of a base. nih.govnih.gov This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences. nih.gov While the Xan group helps to suppress this, the development of even more effective protecting groups remains a key research focus.

Some of the desired characteristics for next-generation protecting groups include:

Enhanced stability to the basic conditions used for Fmoc removal, further reducing the risk of aspartimide formation.

Improved cleavage efficiency under mild acidic conditions at the end of the synthesis.

Increased solubility of the protected amino acid to facilitate coupling reactions. google.com

Reduced steric hindrance to allow for efficient coupling of subsequent amino acids.

Recent research has explored various alternatives. For instance, the trityl (Trt) group is another commonly used protecting group for the asparagine side chain. nih.govcymitquimica.com However, it also has limitations, and its effectiveness can be sequence-dependent. Other strategies have included the use of dimethoxybenzhydryl (Mbh) and trialkoxybenzyl (Taob) groups, although these have met with varying degrees of success. google.com The 1-tetralinyl group has also been investigated as a protecting group for the asparagine side chain in Boc-strategy solid-phase peptide synthesis (SPPS). researchgate.net

The development of novel protecting groups often involves a deep understanding of reaction mechanisms and the subtle electronic and steric effects that influence side reactions. The ideal protecting group would provide a perfect "orthogonal" protection scheme, where the side-chain protecting group is completely stable during the entire synthesis and is then removed cleanly and efficiently at the final cleavage step without affecting the rest of the peptide. iris-biotech.de

Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups

| Protecting Group | Advantages | Disadvantages |

| Xanthyl (Xan) | Good suppression of aspartimide formation; good solubility. | Can still be susceptible to some side reactions. |

| Trityl (Trt) | Widely used; commercially available. nih.govcymitquimica.com | Incomplete deprotection can be an issue. |

| Dimethoxybenzhydryl (Mbh) | Can result in poor yields and require harsh cleavage conditions. google.com | |

| Trialkoxybenzyl (Taob) | Good solubility and direct coupling without side reactions. google.com | Not as widely adopted as Trt or Xan. |

Expanding the Scope of Synthetic Applications in Chemical Biology

This compound and similar protected amino acids are pivotal in the synthesis of peptides for a wide range of applications in chemical biology. The incorporation of D-amino acids, like D-asparagine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation. mdpi.com

Future research is likely to focus on utilizing this compound in the synthesis of:

Peptide-drug conjugates (PDCs): These innovative therapeutics combine the targeting specificity of peptides with the cytotoxic potency of small-molecule drugs. mdpi.com The unique properties of D-amino acids can improve the stability and pharmacokinetic profile of the peptide carrier.

Cyclic peptides: Cyclization is a common strategy to improve the stability and bioactivity of peptides. mdpi.com this compound can be incorporated into complex cyclic structures, including those with side-chain-to-side-chain or backbone-to-side-chain linkages. rsc.org

Peptide-based biomaterials: The self-assembly properties of peptides can be harnessed to create novel biomaterials for applications in tissue engineering and drug delivery. evitachem.com The inclusion of D-amino acids can influence the morphology and stability of these self-assembled structures.

Probes for studying protein-protein interactions: Synthetic peptides are valuable tools for dissecting complex biological pathways. Peptides containing D-amino acids can act as stable inhibitors or modulators of protein-protein interactions. merel.si

The xanthyl group on this compound also offers potential for post-synthesis modification, further expanding its utility in bioconjugation studies. evitachem.com This allows for the attachment of fluorescent labels, affinity tags, or other functional moieties to the peptide after its synthesis is complete.

Innovations in High-Throughput and Parallel Peptide Synthesis

The demand for large libraries of peptides for drug discovery and screening applications has driven significant innovation in high-throughput and parallel peptide synthesis. merel.siresearchgate.net These technologies aim to rapidly synthesize hundreds or even thousands of different peptides simultaneously.

This compound is compatible with many of these automated platforms. Future developments in this area are likely to focus on:

Miniaturization and Automation: The development of robotic systems and microfluidic devices for peptide synthesis allows for the use of smaller reaction volumes, reducing the cost and waste associated with the synthesis process. researchgate.netbiotage.com The use of 96-well plates is a common format for high-throughput synthesis. researchgate.net

Novel Synthesis Methodologies: Techniques like SPOT synthesis, where peptides are synthesized on a cellulose (B213188) membrane, allow for the parallel synthesis of a large number of peptides for screening purposes. merel.si

Improved Cleavage and Purification Strategies: The development of more efficient methods for cleaving peptides from the solid support and purifying them in a high-throughput manner is crucial for obtaining high-quality peptide libraries. researchgate.net

One-Pot Coupling and Deprotection: New processes that combine the coupling and deprotection steps into a single pot can significantly speed up the synthesis cycle. merel.si

These innovations will enable researchers to more rapidly explore the structure-activity relationships of peptides and identify promising lead candidates for drug development.

Sustainable and Green Chemistry Considerations in Fmoc-SPPS

The environmental impact of chemical synthesis is a growing concern, and the field of peptide synthesis is no exception. Traditional Fmoc-based solid-phase peptide synthesis (SPPS) often utilizes large volumes of hazardous organic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.comrsc.orgtandfonline.com

Future research will increasingly focus on developing greener and more sustainable approaches to peptide synthesis. Key areas of investigation include:

Green Solvents: Researchers are exploring the use of more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and even water-based systems. advancedchemtech.comtandfonline.comacs.org

Solvent Reduction: Strategies to minimize solvent consumption are being developed, such as combining washing steps or implementing solvent recycling protocols. peptide.comdigitellinc.commdpi.com Some methods have demonstrated a potential to reduce solvent usage by up to 75%. peptide.com

Alternative Reagents: The use of less hazardous reagents for deprotection and coupling is being investigated. For example, alternatives to piperidine (B6355638) for Fmoc removal are being explored. acs.orgcsbio.com

Flow Chemistry: Continuous flow systems offer the potential to reduce waste and improve reaction efficiency compared to traditional batch processes. advancedchemtech.com

Enzymatic Ligation: The use of enzymes to ligate peptide fragments can offer a highly specific and environmentally friendly alternative to chemical ligation methods. rsc.org

By embracing the principles of green chemistry, the peptide synthesis community can reduce its environmental footprint while continuing to advance the field.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Fmoc-D-Asn(Xan)-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Zn-mediated reduction systems under acidic conditions to prevent diselenide reformation. For example, Santi’s biphasic Zn reduction system (using Zn in a water/organic solvent mixture) achieves >80% yield by suppressing side reactions . Critical parameters include maintaining a pH below 3.0 during deprotection and using inert atmospheres to avoid oxidation. Adjusting reaction times (e.g., 2–4 hours) and solvent polarity (e.g., DCM:DMF mixtures) can further optimize purity .

Q. How should this compound be stored to maintain stability during peptide synthesis experiments?

- Methodological Answer : this compound exhibits excellent shelf stability at -20°C for over 1 month without decomposition. For long-term storage (>6 months), -80°C is recommended. Unlike Trt-protected analogs, the Xan group remains stable at room temperature for extended periods (>30 days), making it preferable for workflows requiring frequent handling .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to verify purity (>98%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight accuracy. Stability can be monitored via colorimetric assays: Xan-protected derivatives retain a diagnostic blue-violet hue, while decomposition leads to yellowing .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Low coupling efficiency often stems from steric hindrance caused by the Xan group. To mitigate:

- Use coupling agents like HATU or PyBOP instead of DCC for better activation .

- Extend reaction times (2–3 hours) and increase molar excess (3–5 equivalents) of the amino acid.

- Confirm complete Fmoc deprotection using a Kaiser test before coupling .

Q. What side reactions are commonly observed during TFA-mediated deprotection of the Xan group, and how can they be mitigated?

- Methodological Answer : Common side reactions include premature cleavage of the Xan group and oxidation of free thiols. To minimize:

- Use TFA cleavage cocktails with scavengers (e.g., triisopropylsilane or EDT) to trap reactive intermediates.

- Limit cleavage times to 1–2 hours at 25°C. Extended exposure (>3 hours) increases aspartimide formation .

Q. How does the Xan protecting group influence regioselectivity during peptide chain assembly compared to Trt or Acm groups?

- Methodological Answer : The Xan group’s acid-labile nature allows selective deprotection under mild TFA conditions (20–30% v/v), unlike Trt (requiring >90% TFA). This enables orthogonal protection strategies in multi-step syntheses. However, Xan’s bulkiness may reduce coupling efficiency compared to Acm, necessitating optimized activation protocols .

Contradictions and Resolutions

- Synthesis Yield Discrepancies : Initial Zn/AcOH reduction methods () failed for Xan derivatives but succeeded with Santi’s biphasic system. Researchers should prioritize the latter for reproducibility.

- Storage Stability : While Trt derivatives require strict -20°C storage, Xan’s RT stability () reduces cold-chain dependency, simplifying logistics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.